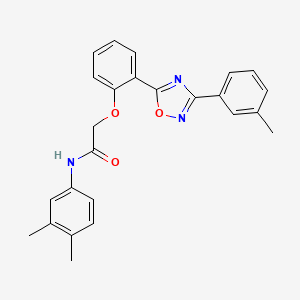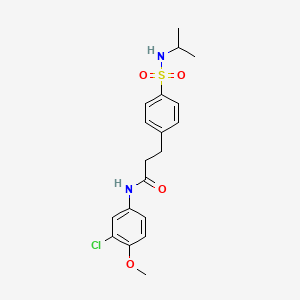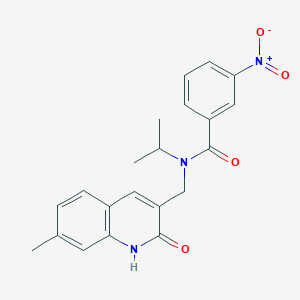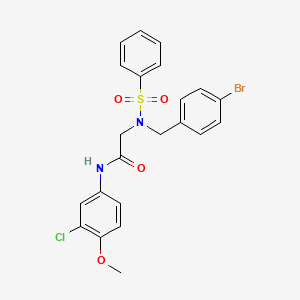
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of DMOAA is not fully understood, but it is believed to involve the inhibition of enzymes and modulation of protein-protein interactions. DMOAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics.
Biochemical and Physiological Effects
DMOAA has been shown to have various biochemical and physiological effects, including inhibition of enzymes, modulation of protein-protein interactions, and anticancer and antimicrobial properties. DMOAA has been shown to inhibit the activity of various enzymes, which has potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics. Additionally, DMOAA has been shown to have anticancer and antimicrobial properties, which has potential applications in the treatment of cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMOAA in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMOAA is a versatile compound that can be used as a building block in the synthesis of novel materials and as a potential therapeutic agent. However, the limitations of using DMOAA in lab experiments include its complex synthesis process and limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of DMOAA, including the development of novel therapeutics, the synthesis of novel materials, and the investigation of its biological and pharmacological properties. One potential direction is the development of DMOAA-based therapeutics for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the synthesis of novel materials using DMOAA as a building block. Finally, further investigation of the biological and pharmacological properties of DMOAA could lead to the discovery of new applications in various fields.
Métodos De Síntesis
The synthesis of DMOAA is a complex process that involves several steps. The most common method for synthesizing DMOAA is through the reaction of 3,4-dimethylphenylhydrazine with 2-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride, followed by the reaction with 2-(2-phenoxyphenoxy)acetic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
DMOAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMOAA has been investigated for its anticancer, antimicrobial, and antifungal properties. In biochemistry, DMOAA has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, DMOAA has been explored for its potential use as a building block in the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-6-8-19(13-16)24-27-25(31-28-24)21-9-4-5-10-22(21)30-15-23(29)26-20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZAWRLSLPRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)






![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)

![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)

